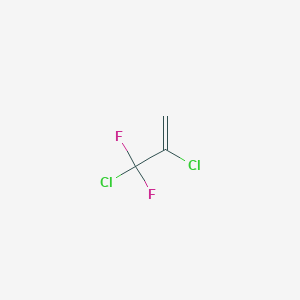
2,3-Dichloro-3,3-difluoropropene
描述
2,3-Dichloro-3,3-difluoropropene is a halogenated hydrocarbon with the molecular formula C3H2Cl2F2. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a propene backbone. It is a colorless liquid with a molecular weight of 146.95 g/mol.
作用机制
Target of Action
The primary target of 2,3-Dichloro-3,3-difluoropropene is the reaction center of diethylamine . This compound interacts with diethylamine, leading to the formation of various products depending on the reaction conditions .
Mode of Action
The interaction of this compound with diethylamine in methanol proceeds in two directions . One involves the transfer of the reaction center and the formation of N-(2-chloro-3,3-difluororallyl)-diethylamines . The other involves the direct replacement of chlorine in the chlorodifluoromethyl group by dimethylamino, leading to the formation of 2-chloro-N,N-diethylacrylamides after hydrolysis .
Biochemical Pathways
The compound’s interaction with diethylamine suggests it may influence amine-related pathways .
Pharmacokinetics
Its molecular weight of 14695100 suggests it may have good bioavailability due to its relatively small size.
Result of Action
Its interaction with diethylamine suggests it may have effects on cellular processes involving amines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reaction of this compound with diethylamine in ether leads to the formation of N-(2-chloro-3,3-difluoroallyl)diethylamine as the main product . This suggests that the solvent used can significantly influence the compound’s reactivity and the products formed.
生化分析
Biochemical Properties
2,3-Dichloro-3,3-difluoropropene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition or modification of their activity. For instance, it has been observed to react with diethylamine, forming N-(2-chloro-3,3-difluororallyl)-diethylamine . This interaction suggests that this compound can modify amino groups on proteins, potentially altering their function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with diethylamine results in the formation of N-(2-chloro-3,3-difluororallyl)-diethylamine, which may inhibit enzymes that rely on amino groups for their activity . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-3,3-difluoropropene typically involves halogenation reactions where propene is subjected to chlorination and fluorination processes. The reaction conditions include the use of chlorine gas (Cl2) and fluorine gas (F2) under controlled temperatures and pressures to ensure the selective addition of halogens to the propene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors equipped with advanced halogenation technology. The process involves continuous monitoring and regulation of reaction parameters to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dichloro-3,3-difluoropropene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with various nucleophiles are common.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of different halogenated derivatives or functionalized compounds.
科学研究应用
2,3-Dichloro-3,3-difluoropropene has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of halogenated compounds' effects on biological systems and their potential use in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
相似化合物的比较
1,2-Dichloro-1,2-difluoropropane
1,3-Dichloro-1,3-difluoropropane
2,2-Dichloro-2,2-difluoropropane
This comprehensive overview provides a detailed understanding of 2,3-Dichloro-3,3-difluoropropene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2,3-dichloro-3,3-difluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGBTZUBKUKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the azeotropic properties of 2,3-Dichloro-3,3-difluoropropene?
A1: Research indicates that this compound (HCFO-1232xf) can form an azeotropic or quasi-azeotropic mixture with hydrogen fluoride (HF). [] This property can be significant in industrial processes, potentially simplifying separation and purification steps. You can find more details in the research paper "Quasi-azeotropic composition of this compound (HCFO-1232xf) and hydrogen fluoride (HF)". []
Q2: Has this compound been investigated in the context of reactions with amines?
A2: While the provided abstract doesn't offer specific results, a study explored the reaction of diethylamine with a series of polychlorofluoropropenes, including those with the general structure CH2=CXFnC13-n. [] This suggests potential reactivity of this compound with amines, although further research is needed to confirm and characterize specific reactions. For more information, refer to the paper "Action of diethylamine on polychlorofluoropropenes of structure CH2=CXFn C13-n." []
Q3: Are there established synthetic pathways for producing derivatives of compounds similar to this compound?
A3: Yes, research demonstrates the synthesis of various chloro fluoro derivatives using 1,1,1,3-tetrachloropropane as a starting material. [] This suggests potential routes for preparing derivatives of this compound, although specific reaction conditions and outcomes would need further investigation. You can explore this further in the research paper "Preparation of some chloro fluoro derivatives from 1,1,1,3-tetrachloropropane." []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


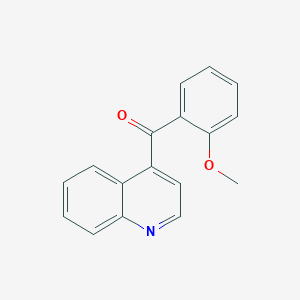
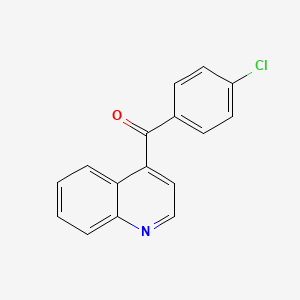
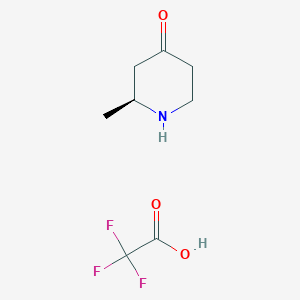

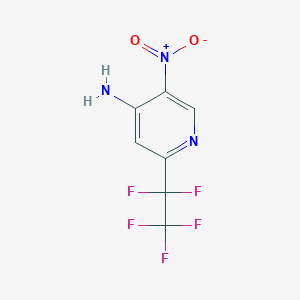
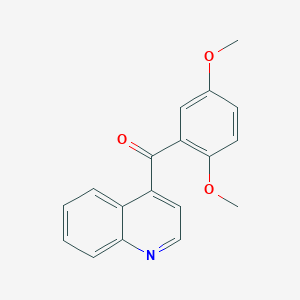
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
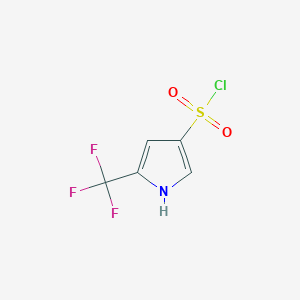
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)
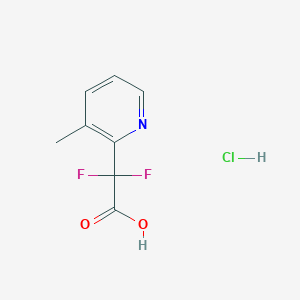
![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)
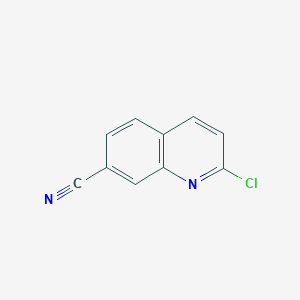
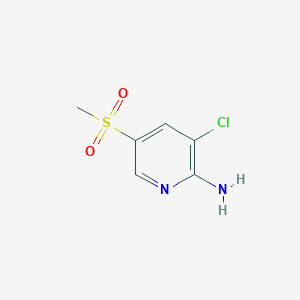
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)
